molecular formula C31H48O4 B056200 Regelin D CAS No. 121880-07-7

Regelin D

Cat. No. B056200
CAS RN: 121880-07-7
M. Wt: 484.7 g/mol
InChI Key: GSCDCVRGFONNJZ-RSWZQJPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regelin D is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

1. Nerve Regeneration and Degeneration in Diabetic Neuropathy

Research has shown that levels of HbA1c can predict myelinated nerve fiber regeneration and degeneration in patients with diabetic neuropathy. This implies that maintaining optimal blood glucose control is crucial in preventing continued nerve injury in these patients (Hur et al., 2013).

2. Remyelination in Demyelinating Diseases

Studies indicate that Fibroblast Growth Factor (FGF) signaling is important for regenerative processes in chronic demyelination, suggesting that FGF-based therapies could be valuable in stimulating oligodendrocyte and myelin regeneration in late-stage diseases like multiple sclerosis (Furusho et al., 2015).

3. Antitumor Properties

Regelin and regelinol, isolated from Tripterygium regelii, have been identified as new antitumor ursene-type triterpenoids. These compounds' structures and properties suggest potential applications in cancer research and treatment (Hori et al., 1987).

4. Biostability and Biodistribution in Biomedical Applications

Studies on the in vivo stability, distribution, and toxicity of supramolecular nanofibers, including L- and D-amino acid-based fibers, have provided fundamental guidelines for their utilization in biomedical applications, such as drug delivery and regenerative medicine (Yang et al., 2015).

5. CNS Remyelination and Regeneration

Research into the recapitulation hypothesis in remyelination has explored the similarities and differences between developmental myelination and regenerative remyelination, providing insights into central nervous system (CNS) repair mechanisms (Franklin & Hinks, 1999).

6. Enhancement of Myelin Regeneration

Tamoxifen, a drug known for other medical applications, has been found to accelerate the repair of demyelinated lesions in the CNS, highlighting its potential as a therapeutic agent for regenerative medicine in demyelinating diseases like multiple sclerosis (Gonzalez et al., 2016).

properties

CAS RN

121880-07-7

Product Name

Regelin D

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-22,24,33H,10-18H2,1-8H3/t20-,21?,22-,24+,27-,28-,29+,30-,31-/m1/s1

InChI Key

GSCDCVRGFONNJZ-RSWZQJPJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

synonyms

methyl 3-oxo-22-hydroxyolean-12-ene-29-oate
regelin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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